molecular formula C19H20Cl3NO5S B2612820 ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate CAS No. 338961-79-8

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate

Cat. No.: B2612820
CAS No.: 338961-79-8
M. Wt: 480.78
InChI Key: UCTAJVKUSSOBBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 5-propan-2-yloxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-ethoxyanilino)acetate: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interactions with biological molecules. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO5S/c1-4-27-19(24)11-23(29(25,26)14-7-5-13(20)6-8-14)17-10-18(28-12(2)3)16(22)9-15(17)21/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTAJVKUSSOBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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